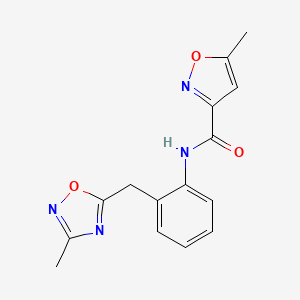
5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H14N4O3 and its molecular weight is 298.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C14H15N5O3 |
| Molecular Weight | 285.30 g/mol |
| IUPAC Name | 5-methyl-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide |
| CAS Number | 859155-80-9 |
Synthesis
The synthesis of this compound typically involves the formation of the isoxazole ring and the introduction of the oxadiazole moiety. Synthetic routes often include:
- Formation of the Isoxazole Ring : Utilizing appropriate precursors and reagents to create the isoxazole core.
- Oxadiazole Addition : The incorporation of the 3-methyl-1,2,4-oxadiazole through nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives containing the oxadiazole ring. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Notably, some compounds were more effective than doxorubicin in inducing apoptosis in these cell lines .
The mechanism through which these compounds exert their biological effects often involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : Flow cytometry assays indicated that these compounds can induce apoptosis via activation of caspase pathways and upregulation of p53 protein levels .
Antimicrobial Activity
Certain derivatives have also demonstrated antimicrobial properties. The presence of the oxadiazole ring is believed to enhance interaction with microbial targets, leading to effective inhibition of growth.
Case Studies
- Study on MCF-7 Cells :
- Inhibition Studies Against Carbonic Anhydrases :
特性
IUPAC Name |
5-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-7-13(19-21-9)15(20)17-12-6-4-3-5-11(12)8-14-16-10(2)18-22-14/h3-7H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXQRQPWNJSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














